3-Bromo-5-nitrothiophen-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-nitrothiophen-2-amine: is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a thiophene ring substituted with bromine, nitro, and amine groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-nitrothiophen-2-amine typically involves the nitration of 3-bromo-2-aminothiophene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is usually performed at low temperatures to prevent over-nitration and to ensure the selective formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-5-nitrothiophen-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions often involve the use of polar solvents and mild bases.
Reduction Reactions: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Major Products:
Substitution Reactions: Products include various substituted thiophenes depending on the nucleophile used.
Reduction Reactions: The major product is 3-bromo-5-aminothiophen-2-amine.
Oxidation Reactions: Products include sulfoxides and sulfones.
Scientific Research Applications
Chemistry: 3-Bromo-5-nitrothiophen-2-amine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex heterocyclic compounds and can be used in cross-coupling reactions.
Biology: In biological research, this compound is investigated for its potential as a pharmacophore in drug discovery. Its structural features make it a candidate for developing inhibitors or modulators of specific biological targets.
Medicine: The compound’s derivatives are explored for their potential therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities. Research is ongoing to identify and optimize compounds with improved efficacy and safety profiles.
Industry: In the industrial sector, this compound is used in the development of functional materials, such as organic semiconductors and light-emitting diodes (LEDs)
Mechanism of Action
The mechanism of action of 3-Bromo-5-nitrothiophen-2-amine and its derivatives depends on the specific biological target or application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The nitro group can undergo bioreductive activation, leading to the formation of reactive intermediates that can interact with cellular components. Additionally, the bromine and amine groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
3-Bromo-2-aminothiophene: Lacks the nitro group, resulting in different reactivity and applications.
5-Bromo-2-nitroaniline: Contains a benzene ring instead of a thiophene ring, leading to different electronic properties.
3-Nitrothiophen-2-amine:
Uniqueness: 3-Bromo-5-nitrothiophen-2-amine is unique due to the presence of both bromine and nitro groups on the thiophene ring. This combination of substituents imparts distinct electronic and steric properties, making it a versatile compound for various chemical transformations and applications. Its ability to undergo multiple types of reactions and its potential in diverse fields highlight its significance in scientific research and industrial applications.
Properties
CAS No. |
85069-57-4 |
---|---|
Molecular Formula |
C4H3BrN2O2S |
Molecular Weight |
223.05 g/mol |
IUPAC Name |
3-bromo-5-nitrothiophen-2-amine |
InChI |
InChI=1S/C4H3BrN2O2S/c5-2-1-3(7(8)9)10-4(2)6/h1H,6H2 |
InChI Key |
IDQBQYRWZJVPNI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1Br)N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.